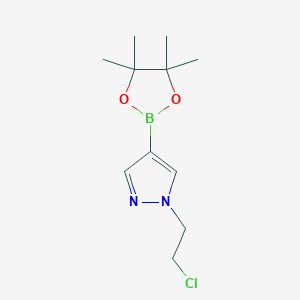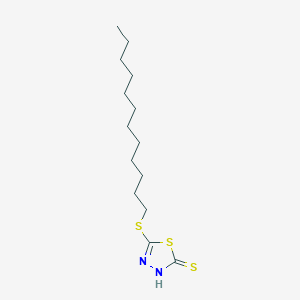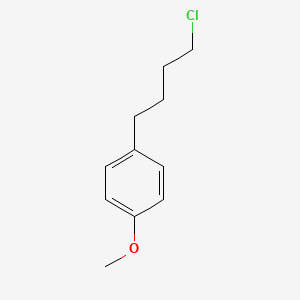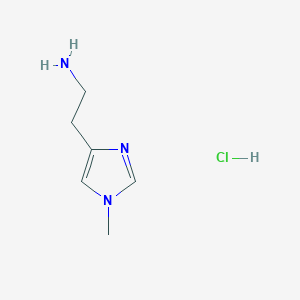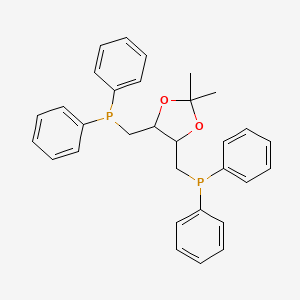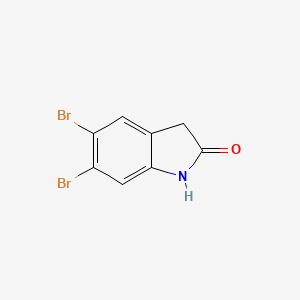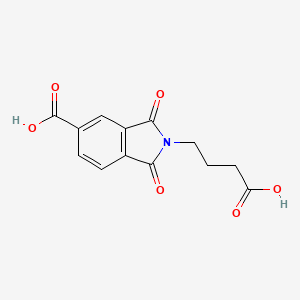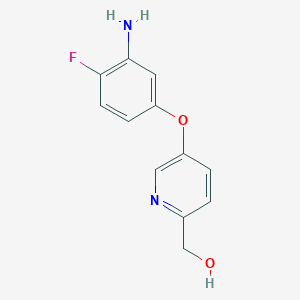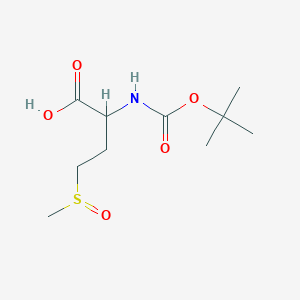
Boc-Met(O)-Oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Met(O)-Oh is a compound of significant interest in the field of organic chemistry. It is known for its role as a potent inhibitor of the cysteine protease Cathepsin B. This compound has a molecular formula of C10H19NO5S and a molecular weight of 265.33 g/mol . Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
Chemical Reactions Analysis
Boc-Met(O)-Oh undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butoxycarbonyl group can be removed under acidic conditions, making the compound useful in peptide synthesis . Common reagents used in these reactions include methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has numerous applications in scientific research. It is used in the synthesis of dipeptides and other complex organic molecules . In biomedical research, it serves as an inhibitor of cysteine protease Cathepsin B, which is involved in various pathological processes, including cancer and inflammation.
Mechanism of Action
The mechanism of action of Boc-Met(O)-Oh involves the inhibition of cysteine protease Cathepsin B. This enzyme plays a crucial role in the degradation of proteins within lysosomes. By inhibiting Cathepsin B, the compound can modulate various cellular processes, including apoptosis and autophagy. The molecular targets and pathways involved in this inhibition are still under investigation, but it is known to affect the proteolytic activity of Cathepsin B.
Comparison with Similar Compounds
Similar compounds to Boc-Met(O)-Oh include other tert-butoxycarbonyl-protected amino acids and their derivatives . These compounds share the common feature of having a Boc protecting group, which makes them useful in peptide synthesis. this compound is unique in its ability to inhibit Cathepsin B, setting it apart from other Boc-protected amino acids.
Properties
Molecular Formula |
C10H19NO5S |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) |
InChI Key |
FVSDTYGQCVACMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


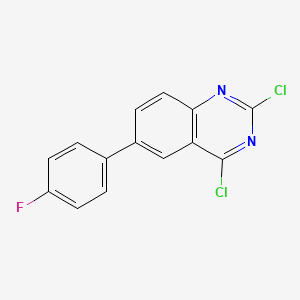
![4H-Benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B8813987.png)
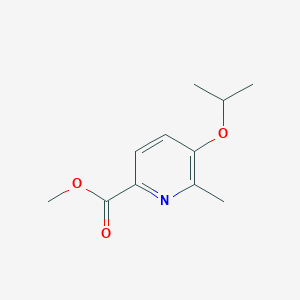
![1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]](/img/structure/B8814018.png)
